

An In-depth Technical Guide to the Hazards and Safe Handling of Ethoxycyclopropane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethoxycyclopropane**

Cat. No.: **B14740108**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for **ethoxycyclopropane** (CAS No. 5614-38-0) is readily available in public databases. The following guide has been synthesized with the expert judgment of a Senior Application Scientist, drawing upon established principles of chemical safety and data from structurally analogous compounds, namely small aliphatic ethers (e.g., diethyl ether) and cyclopropane derivatives. All procedures and precautions outlined herein should be subjected to a rigorous, site-specific risk assessment by qualified personnel before any handling of **ethoxycyclopropane**.

Section 1: Introduction and Physicochemical Profile

Ethoxycyclopropane, also known as cyclopropyl ethyl ether, is a unique chemical entity that combines the structural features of a strained cyclopropane ring with an ether functional group. [1][2][3] This combination imparts a specific reactivity profile that makes it a potentially valuable intermediate in organic synthesis and medicinal chemistry.[1] However, these same structural features are the source of significant hazards that demand a thorough understanding and meticulous safety protocols.

This guide provides an in-depth analysis of the potential hazards associated with **ethoxycyclopropane** and offers comprehensive safety precautions for its handling in a research and development setting. The absence of a dedicated SDS necessitates a conservative approach, assuming hazards characteristic of both its constituent functional groups.

Physicochemical Properties of Ethoxycyclopropane:

Property	Value/Information	Source
Chemical Formula	C ₅ H ₁₀ O	[1][2][4]
Molecular Weight	86.13 g/mol	[2][4]
Appearance	Colorless liquid (presumed)	[1]
Odor	Characteristic ether-like (presumed)	[1]
Boiling Point	~68 °C (estimated)	[4][5]
Density	~0.85 g/cm ³ (estimated)	[4][5]
Water Solubility	27.24 g/L at 25 °C (estimated)	[4][5]
Synonyms	Cyclopropyl ethyl ether, Ether, cyclopropyl ethyl	[2][4]

Section 2: Hazard Identification and Analysis

The principal hazards of **ethoxycyclopropane** can be logically deduced from its structure: the highly flammable nature of the cyclopropane ring and the peroxide-forming and flammable characteristics of the ethyl ether moiety.

Flammability Hazards

Ethoxycyclopropane should be regarded as an extremely flammable liquid. This is due to the combined properties of the low molecular weight ether and the cyclopropane ring.

- **Extreme Flammability:** Both diethyl ether and cyclopropane are extremely flammable substances.[6][7][8][9] Ether vapors can be ignited by hot surfaces, static electricity, or sparks, and being heavier than air, can travel significant distances to an ignition source and flash back.[6] Cyclopropane gas has a wide explosive range in air (2.4% to 10.4% by volume).[8][9]

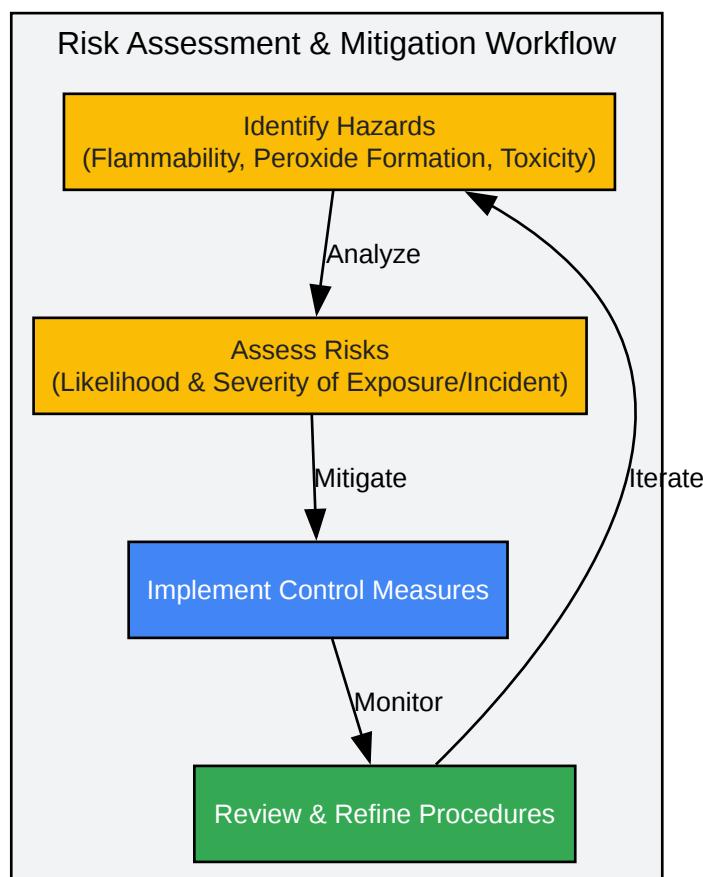
- Low Flash Point: While the exact flash point of **ethoxycyclopropane** is not documented, it is anticipated to be very low, similar to diethyl ether (-40 °C).[6] This means that even at low ambient temperatures, it can form an ignitable vapor-air mixture.
- Autoignition: Ether vapors can be ignited by hot surfaces such as hot plates, steam pipes, and electric lamps.[6][7]

Reactivity Hazards

The chemical reactivity of **ethoxycyclopropane** presents two primary safety concerns: peroxide formation and instability due to ring strain.

- Peroxide Formation: Ethers are notorious for their tendency to form shock-sensitive and explosive peroxides upon exposure to oxygen and light.[10][11][12][13][14][15] This process, known as autoxidation, is a free-radical chain reaction.[11] These peroxides can accumulate in containers over time and may detonate violently when subjected to heat, friction, or mechanical shock.[13][14][15] The risk is particularly high when the ether is distilled or evaporated, as this concentrates the peroxides.[13]
- Ring Strain and Reactivity: The cyclopropane ring possesses significant ring strain, which enhances its reactivity.[1][16] While this property is useful in synthesis, it also means the molecule can undergo energetic ring-opening reactions under certain conditions, such as in the presence of strong acids or catalysts.[17][18][19]

Health Hazards


Based on the toxicology of analogous small ethers and cyclopropane, **ethoxycyclopropane** should be treated as a hazardous substance with the potential for significant health effects.

- Inhalation: Inhalation of vapors is a primary route of exposure. Like other ethers, high concentrations of **ethoxycyclopropane** vapor are expected to cause central nervous system (CNS) effects, including dizziness, drowsiness, headache, and inebriation.[6][7][15] At very high concentrations, it may lead to unconsciousness and respiratory paralysis.[6][7]
- Skin Contact: **Ethoxycyclopropane** is likely to be irritating to the skin.[6] Prolonged or repeated contact can defat the skin, leading to dryness, cracking, and dermatitis.[6][15] Glycol ethers are readily absorbed through the skin.[20]

- Eye Contact: Direct contact with the liquid or high concentrations of vapor is expected to cause eye irritation.[6][8]
- Ingestion: Ingestion may cause CNS depression and irritation of the digestive tract.[21]
- Chronic Effects: Chronic exposure to ether vapors can lead to exhaustion, loss of appetite, and other CNS disorders.[15] Some glycol ethers have been associated with reproductive and developmental toxicity.[20][22] Due to the lack of specific data, a cautious approach is warranted.

Section 3: Risk Assessment and Mitigation

A systematic approach to risk assessment is crucial for the safe handling of **ethoxycyclopropane**. The following workflow illustrates the key steps.

[Click to download full resolution via product page](#)

Caption: Risk Assessment and Mitigation Workflow.

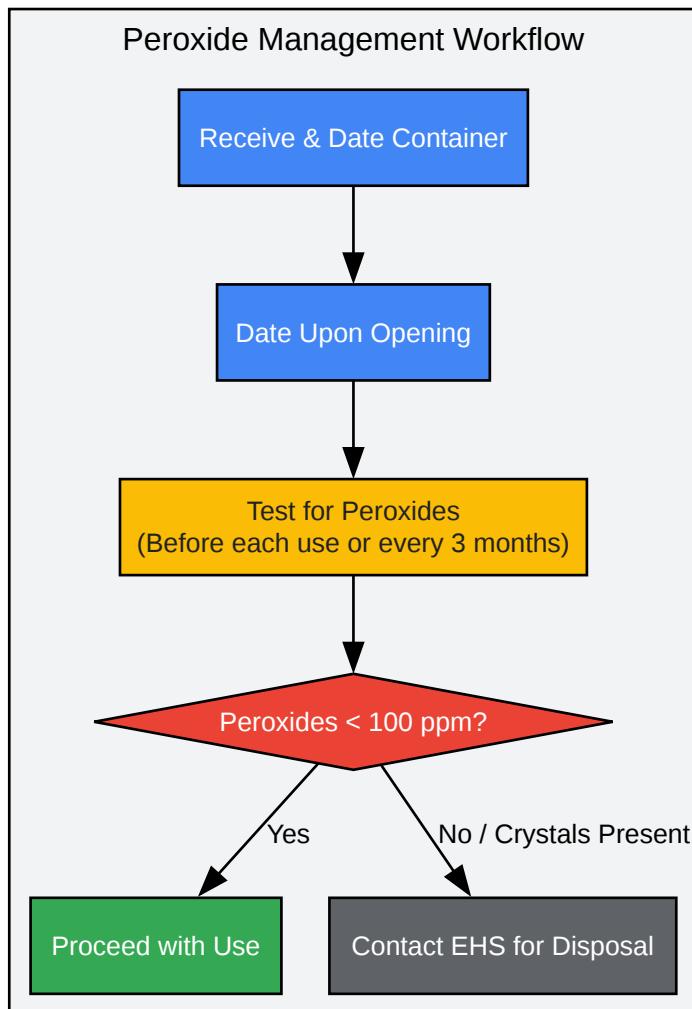
Engineering Controls

- Fume Hood: All handling of **ethoxycyclopropane**, including transfers, reactions, and work-ups, must be conducted in a certified chemical fume hood to minimize inhalation exposure. [23]
- Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[8]
- Ignition Source Control: All potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the handling area. [6][7][23] Use only explosion-proof equipment where necessary.[7]
- Grounding and Bonding: Metal containers and equipment used for transferring **ethoxycyclopropane** should be grounded and bonded to prevent the buildup of static electricity.[6][23]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling **ethoxycyclopropane**.

Task	Eye Protection	Hand Protection	Body Protection	Respiratory Protection
Storage & Inspection	Safety glasses with side shields	Nitrile or neoprene gloves	Lab coat	Not generally required
Small-Scale Transfers (<100 mL)	Chemical splash goggles	Nitrile or neoprene gloves (double-gloving recommended)	Flame-retardant lab coat	Not required in a fume hood
Large-Scale Transfers (>100 mL) or Reactions	Chemical splash goggles and a face shield	Heavier-duty gloves (e.g., butyl rubber) over nitrile gloves	Flame-retardant lab coat and a chemical-resistant apron	Not required in a fume hood
Spill Cleanup	Chemical splash goggles and a face shield	Heavy-duty chemical-resistant gloves	Chemical-resistant suit or coveralls	Air-purifying respirator with organic vapor cartridges or SCBA for large spills


Section 4: Safe Handling and Emergency Procedures

Procurement and Storage

- Procurement: Purchase **ethoxycyclopropane** in the smallest quantities necessary for your work.[12] When possible, obtain material containing a peroxide inhibitor like butylated hydroxytoluene (BHT).[13]
- Storage: Store **ethoxycyclopropane** in a cool, dry, dark, and well-ventilated area, inside a dedicated flammable liquids storage cabinet.[6][23] Keep containers tightly closed and away from heat, light, and ignition sources.[12] Store separately from oxidizing agents.[8][23]

Peroxide Detection and Management

A strict peroxide management protocol is mandatory.

[Click to download full resolution via product page](#)

Caption: Peroxide Management Workflow.

Step-by-Step Peroxide Testing:

- Visual Inspection: Before opening, visually inspect the container for any signs of crystallization, discoloration, or a viscous layer, especially around the cap.[12][13] If any of these are present, do not move the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]

- Chemical Testing: Use commercially available peroxide test strips for a semi-quantitative measurement.
 - In a fume hood, carefully open the container.
 - Dip the test strip into the liquid for the time specified by the manufacturer.
 - Remove the strip and compare the color to the provided chart to determine the peroxide concentration in parts per million (ppm).
- Action Levels:
 - < 20 ppm: Safe for use.
 - 20-100 ppm: Use with caution. Do not distill or concentrate.
 - > 100 ppm: Unsafe for use. Contact EHS for disposal.

Disposal

All **ethoxycyclopropane** waste is considered hazardous.

- Collect waste in a clearly labeled, compatible container.
- Do not mix with other waste streams unless compatibility has been verified.
- Arrange for disposal through your institution's EHS department. Never pour **ethoxycyclopropane** down the drain.[6][15]

Emergency Procedures

- Spills:
 - Small Spill (<100 mL): Absorb with a non-combustible material like sand or vermiculite. Place the absorbed material in a sealed container for disposal.
 - Large Spill (>100 mL): Evacuate the area immediately. Remove all ignition sources. Contact your institution's emergency response team.

- Fire:
 - Use a carbon dioxide or dry chemical fire extinguisher.[6] Do not use water, as it may be ineffective.[24]
 - For a large fire, evacuate the area and call emergency services.
- First Aid:
 - Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
 - Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
 - Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Section 5: References

- Peroxide Formation | Department of Chemistry and Biochemistry. (n.d.). Retrieved from University of Maryland website: [\[Link\]](#)
- JoVE. (2025, May 22). Autoxidation of Ethers to Peroxides and Hydroperoxides. Retrieved from [\[Link\]](#)
- Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved from [\[Link\]](#)
- Health and Safety Department, University of St Andrews. (2024, July 22). Ethers. Retrieved from [\[Link\]](#)
- University of Louisville Environmental Health and Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [\[Link\]](#)

- UCL Safety Services. (2021, June 7). Ethers. Retrieved from [[Link](#)]
- University of Florida Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [[Link](#)]
- Solubility of Things. (n.d.). **Ethoxycyclopropane**. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). **Ethoxycyclopropane**. PubChem Compound Database. Retrieved from [[Link](#)]
- Stenutz, R. (n.d.). **ethoxycyclopropane**. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Cyclopropyl methyl ether. PubChem Compound Database. Retrieved from [[Link](#)]
- Air Liquide. (2020, August 3). Safety Data Sheet Cyclopropane. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). THE TOXICOLOGY OF GLYCOL ETHERS AND ITS RELEVANCE TO MAN. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes. PMC. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (2024, March 10). Glycol Ether Toxicology. StatPearls. Retrieved from [[Link](#)]
- Web pdf template. (n.d.). Ether: It's hazards and safe use. Retrieved from [[Link](#)]
- CHIMIA. (2009, March 25). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Retrieved from [[Link](#)]
- Minnesota Department of Health. (2016, June). Ethyl Ether Toxicological Summary. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Cyclopropane. Retrieved from [[Link](#)]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclopropane. Retrieved from [[Link](#)]

- The Journal of Organic Chemistry. (n.d.). Ring opening reactions of electrophilic cyclopropanes. Retrieved from [[Link](#)]
- 4 - SAFETY DATA SHEET. (n.d.). Retrieved from [[Link](#)]
- ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ethoxycyclopropane | C5H10O | CID 21827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [ethoxycyclopropane](http://stenutz.eu) [stenutz.eu]
- 4. echemi.com [echemi.com]
- 5. [ethoxycyclopropane](http://chemicalbook.com) CAS#: 5614-38-0 [chemicalbook.com]
- 6. [Ethers](http://health-safety.ed.ac.uk) | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. nj.gov [nj.gov]
- 10. [Peroxide Formation](http://chemistry.osu.edu) | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. [Video: Autoxidation of Ethers to Peroxides and Hydroperoxides](http://jove.com) [jove.com]
- 12. [Information on Peroxide-Forming Compounds](http://ehs.stanford.edu) – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. louisville.edu [louisville.edu]
- 14. [Peroxide Forming Chemicals](http://ehs.utexas.edu) | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 15. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 16. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction | CHIMIA [chimia.ch]
- 17. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ehs.wisc.edu [ehs.wisc.edu]
- 22. researchgate.net [researchgate.net]
- 23. ehs.umich.edu [ehs.umich.edu]
- 24. ETHERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Hazards and Safe Handling of Ethoxycyclopropane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14740108#hazards-and-safety-precautions-for-ethoxycyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com